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Compound of Interest

Compound Name: SAR-20347

Cat. No.: B610684

A Comparative Guide to the Pharmacokinetic Profiles of SAR-20347 and Other TYK2 Inhibitors

Introduction

Tyrosine kinase 2 (TYK2) has emerged as a critical therapeutic target in the treatment of a
variety of autoimmune and inflammatory diseases. As a member of the Janus kinase (JAK)
family, TYK2 plays a pivotal role in the signaling pathways of key cytokines such as interleukin
(IL)-12, IL-23, and type | interferons. The development of selective TYK2 inhibitors offers the
potential for targeted immunomodulation with an improved safety profile compared to broader
JAK inhibitors. This guide provides a comparative analysis of the pharmacokinetic profiles of
several TYK2 inhibitors: SAR-20347, Deucravacitinib (BMS-986165), Ropsacitinib (PF-
06826647), and Brepocitinib (PF-06700841). The information herein is intended for
researchers, scientists, and drug development professionals to facilitate an objective
comparison of these compounds.

TYK2 Signaling Pathway

The TYK2 signaling pathway is integral to the inflammatory cascade. Upon cytokine binding to
their receptors, TYK2 and another JAK family member are activated, leading to the
phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT)
proteins. These activated STATs then translocate to the nucleus to regulate the transcription of
inflammatory genes.
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Caption: The TYK2 signaling cascade, initiated by cytokine binding and culminating in the
transcription of inflammatory genes.

Pharmacokinetic Profiles of TYK2 Inhibitors

The following tables summarize the available pharmacokinetic data for SAR-20347 and other
prominent TYK2 inhibitors. Data for SAR-20347 is limited to preclinical findings, as there are
currently no ongoing or completed clinical trials for this compound[1].

Table 1: Pharmacokinetic Parameters of TYKZ2 Inhibitors
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Deucravacitini

Ropsacitinib Brepocitinib
Parameter SAR-20347 b (BMS-
(PF-06826647) (PF-06700841)
986165)
Tmax (Time to Data not
_ _ 1.0-2.3 hours[1] ~2 hours (fasted)
Max. available in < 1.5 hours[5]
: [21[3] [4]
Concentration) humans
Data not
) ) ) Data not 4.9 - 10.7 hours
Half-life (t%2) available in 8 - 15 hours[1][2] ] )
available (multiple dose)[5]
humans
Orally
) o o ) 99% (absolute) Data not )
Bioavailability administered in ] 83% (in rats)[7]
) [6] available
mice
Primarily
metabolized by
CYP1A2, with
contributions
) Data not Data not Data not
Metabolism ) from CYP2B6, ] ]
available available available
CYP2D6,
carboxylesterase
2, and
UGT1A9[6]
~13%
unchanged in _
_ Data not _ Low urinary Data not
Excretion ) urine, ~26% i
available ) recovery[4][8] available
unchanged in
feces[6]
Data not Data not Data not
Protein Binding ) 82-90% . )
available available available
Food Effect Data not High-fat meal Data not High-fat meal
available reduced Cmax available reduced rate and
and AUC of extent of
active metabolite absorption by
by ~23% and 69.9% and
~10%
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respectively, and 28.3%
prolonged Tmax respectively
by 2 hours[6]
) Steady state
Accumulation Data not Modest (1.3 to Modest (< 1.5-
) ) ) reached by day
(Multiple Dosing)  available 1.9-fold)[1][2] fold)[4][8] 8[5]
Table 2: Selectivity Profile of TYK2 Inhibitors (IC50 in nM)
T ¢ SAR-20347 (in Deucravacitini  Ropsacitinib Brepocitinib
arge
< vitro) b (in vitro) (in vitro) (in vitro)
TYK2 0.6 0.2 Binds to TYK2 23[7]
Data not
JAK1 23 > 10,000 _ 17[7]
available
JAK?2 26 > 10,000 Binds to JAK2 77(7]
Data not Data not
JAK3 41 > 10,000 _ _
available available

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of pharmacokinetic

data. Below are generalized experimental protocols based on the cited studies.

1. First-in-Human, Single- and Multiple-Ascending Dose Studies

These studies are fundamental in characterizing the initial safety, tolerability, and

pharmacokinetic profile of a new chemical entity in humans.

o Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-

ascending dose design is typically employed. Healthy volunteers are enrolled and

randomized to receive either the active drug or a placebo.
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Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of the inhibitor
at a specific level. Dosing for subsequent cohorts is escalated, pending safety and tolerability
reviews.

Multiple Ascending Dose (MAD): Following the SAD phase, cohorts of subjects receive
multiple doses of the inhibitor (e.g., once or twice daily) over a set period (e.g., 10-14 days)
to assess steady-state pharmacokinetics and accumulation.

Pharmacokinetic Sampling: Blood samples are collected at predefined time points before
and after drug administration (e.g., predose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-
dose)[8]. Urine samples may also be collected to assess renal clearance.

Analytical Method: Plasma and urine concentrations of the drug and its metabolites are
typically determined using a validated liquid chromatography-tandem mass spectrometry
(LC-MS/MS) method[3].

Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t¥2 are
calculated using non-compartmental analysis[3].
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Caption: A generalized workflow for a first-in-human pharmacokinetic study.
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2. In Vitro Kinase Assays

These assays are essential for determining the potency and selectivity of the inhibitor against
the target kinase and other related kinases.

e Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound
against a panel of kinases (e.g., TYK2, JAK1, JAK2, JAK3).

» Methodology: A common method is a time-resolved fluorescence resonance energy transfer
(TR-FRET) assay or a Caliper-based microfluidic mobility shift assay.

e Procedure:

[¢]

The inhibitor is serially diluted to create a range of concentrations.
o The inhibitor is incubated with the recombinant kinase, a substrate peptide, and ATP.

o The reaction is allowed to proceed, and the degree of substrate phosphorylation is
measured.

o The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic
equation.

Comparative Analysis of TYK2 Inhibitors

The pharmacokinetic profiles of these TYK2 inhibitors reveal distinct characteristics that may
influence their clinical utility.
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Caption: A logical comparison of the key features of the TYK2 inhibitors.

e SAR-20347 is a dual inhibitor of TYK2 and JAK1 with preclinical evidence of efficacy in
models of psoriasis[1]. However, the lack of clinical pharmacokinetic data makes it difficult to
compare directly with other inhibitors in development. A related molecule, SDC-1801, has
shown potential for once-daily oral dosing.

o Deucravacitinib stands out as a highly selective allosteric inhibitor of TYK2 with excellent oral
bioavailability[6]. Its metabolism is well-characterized, primarily involving CYP1A2. The long
half-life supports once-daily dosing.

e Ropsacitinib is an orthosteric inhibitor that targets the catalytic site of TYK2 and JAK2. It is
rapidly absorbed and shows modest accumulation with multiple dosing, suggesting a
predictable pharmacokinetic profile[4][8].

e Brepocitinib, like SAR-20347, is a dual inhibitor of TYK2 and JAK1][7]. It is rapidly absorbed,
but its absorption is affected by food. Its pharmacokinetic profile has been characterized in
both healthy volunteers and patient populations.

Conclusion
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The landscape of TYK2 inhibitors is rapidly evolving, with several promising candidates in
clinical development. Deucravacitinib, Ropsacitinib, and Brepocitinib each exhibit distinct
pharmacokinetic profiles that will influence their clinical application. While SAR-20347 has
shown preclinical promise, further clinical investigation is needed to fully characterize its
pharmacokinetic properties in humans. This comparative guide provides a valuable resource
for understanding the current state of TYK2 inhibitor development and for informing future
research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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